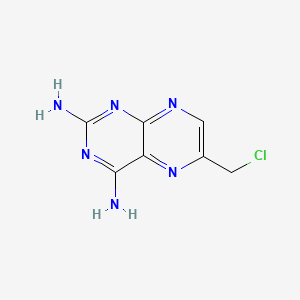

2,4-Diamino-6-chloromethylpteridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBYRAXZVHUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82778-08-3 (hydrochloride) | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90206130 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-63-8 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectral Data Analysis of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2,4-diamino-6-chloromethylpteridine, a key intermediate in the synthesis of antifolate drugs such as Methotrexate. The document outlines expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for its synthesis and analysis.

Overview of this compound

This compound (C₇H₇ClN₆, M.W. 210.62 g/mol ) is a synthetic heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by two amino groups at positions 2 and 4, and a reactive chloromethyl group at position 6. This chloromethyl group serves as a crucial handle for synthetic modifications, most notably in the alkylation of the side chain of Methotrexate.[2] The compound is typically synthesized from its precursor, 2,4-diamino-6-hydroxymethylpteridine, via chlorination with agents like thionyl chloride.[3]

Quantitative Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analysis. It is important to note that while this data is based on established spectroscopic principles and data from related compounds, experimentally obtained spectra may show minor variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR (Predicted) | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| -CH₂Cl | ~ 4.2 (singlet) | C2 | ~ 160 |

| C7-H | ~ 8.5 (singlet) | C4 | ~ 162 |

| -NH₂ (at C4) | Broad singlet | C4a | ~ 120 |

| -NH₂ (at C2) | Broad singlet | C6 | ~ 155 |

| C7 | ~ 145 | ||

| C8a | ~ 150 | ||

| -CH₂Cl | ~ 45 |

Note: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts of the amino protons can vary and may be exchanged with D₂O.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (N-H) | 3100 - 3500 | Stretching |

| Aromatic Ring (C=N, C=C) | 1500 - 1650 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data (Electron Impact - EI)

| m/z | Proposed Fragment | Notes |

| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |

| 175 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 161 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |

In high-resolution mass spectrometry using electrospray ionization (HRMS-ESI), the expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 211.049.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-180 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters (ESI-MS):

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3-4 kV.

-

Drying gas (N₂) flow rate: 5-10 L/min.

-

Drying gas temperature: 300-350 °C.

-

Mass range: m/z 50-500.

-

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

References

The Biological Activity of 2,4-Diamino-6-chloromethylpteridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-chloromethylpteridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active molecules. Its derivatives have garnered significant attention for their potential as therapeutic agents, primarily due to their potent inhibitory effects on key enzymes involved in cellular proliferation. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows.

Core Biological Activity: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for many 2,4-diaminopteridine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is a crucial component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, these pteridine derivatives disrupt the folate cycle, leading to a depletion of intracellular THF pools. This, in turn, inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 2,4-diamino-6-substituted pteridine derivatives against different cancer cell lines and dihydrofolate reductase enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Anticancer Activity of 2,4-Diamino-6-substituted Pteridine Derivatives

| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -CH2-(2,5-dimethoxybenzyl)amino | P. falciparum (V1/S, pyrimethamine-resistant) | 0.009 | [1] |

| 2 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | P. carinii DHFR | 0.0011 | [3] |

| 3 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | T. gondii DHFR | 0.0099 | [3] |

| 4 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | M. avium DHFR | 0.0020 | [3] |

| 5j | -CH2-(2,5-dimethoxybenzyl) | P. carinii DHFR | 0.057 | [4] |

| 5k | -CH2-(3,4-dimethoxybenzyl) | P. carinii DHFR | 0.10 | [4] |

| 5l | -CH2-(3,4,5-trimethoxybenzyl) | P. carinii DHFR | 0.091 | [4] |

| 5d | -CH2-(2-methoxybenzyl) | T. gondii DHFR | 0.014 | [4] |

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity

| Compound ID | 6-Substituent | Enzyme Source | IC50 (µM) | Reference |

| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | P. carinii DHFR | 0.0011 | [3] |

| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | T. gondii DHFR | 0.0099 | [3] |

| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | M. avium DHFR | 0.0020 | [3] |

| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | P. carinii DHFR | 0.0010 | [3] |

| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | T. gondii DHFR | 0.022 | [3] |

| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | M. avium DHFR | 0.00075 | [3] |

| 5j | -CH2-(2,5-dimethoxybenzyl) | P. carinii DHFR | 0.057 | [4] |

| 5k | -CH2-(3,4-dimethoxybenzyl) | P. carinii DHFR | 0.10 | [4] |

| 5l | -CH2-(3,4,5-trimethoxybenzyl) | P. carinii DHFR | 0.091 | [4] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of the core intermediate, this compound hydrochloride, involves the chlorination of its hydroxymethyl precursor.[5][6]

Materials:

-

2,4-Diamino-6-hydroxymethylpteridine

-

Thionyl chloride (SOCl2)

Procedure:

-

To a flask containing thionyl chloride (e.g., 290 ml), add 2,4-diamino-6-hydroxymethylpteridine (e.g., 29.2 g, 0.151 mol) in one portion at room temperature with stirring.[5]

-

The reaction mixture will initially be a suspension and will gradually become a solution over time.

-

Continue stirring the reaction at room temperature overnight.[7]

-

After the reaction is complete, the excess thionyl chloride is typically removed under reduced pressure.

-

The resulting solid is the hydrochloride salt of this compound. This crude product can often be used in subsequent reactions without further purification.

General Procedure for Synthesis of 6-Substituted Derivatives

The reactive chloromethyl group at the 6-position of the pteridine ring serves as a convenient handle for the synthesis of a diverse library of derivatives through nucleophilic substitution.[6]

General Reaction: this compound + Nu-H → 2,4-Diamino-6-(Nu-methyl)pteridine + HCl

Where Nu-H represents a nucleophile such as an amine, thiol, or alcohol.

Example Procedure (Alkylation of an Amine):

-

Dissolve this compound hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired amine nucleophile to the solution. An excess of the amine may be used to act as both a reactant and a base to neutralize the HCl generated.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the nucleophile.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by aqueous workup followed by extraction and purification by column chromatography or recrystallization.

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11][12]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR, which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[13]

Materials:

-

Purified DHFR enzyme (e.g., from rat liver, P. carinii, or recombinant human)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well UV-transparent plate or quartz cuvettes

-

UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well or cuvette containing the assay buffer, NADPH, and the test compound at various concentrations. Include a control reaction with no inhibitor (vehicle control) and a blank with no enzyme.

-

Initiate the reaction by adding the DHFR enzyme to the mixture.

-

Immediately start monitoring the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of NADPH oxidation is proportional to the DHFR activity.

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition for each compound concentration is calculated as follows: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.

Caption: Mechanism of action of 2,4-diaminopteridine derivatives as DHFR inhibitors in the folate metabolic pathway.

Caption: General experimental workflow for the discovery and development of anticancer 2,4-diaminopteridine derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Their primary mode of action through the inhibition of dihydrofolate reductase is well-established, and the reactive 6-chloromethyl group provides a facile entry point for the synthesis of diverse chemical libraries. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective therapeutic agents based on this versatile pteridine scaffold. Further research into their activity against other potential targets and in in vivo models is warranted to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 6. This compound | 57521-63-8 | Benchchem [benchchem.com]

- 7. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. protocols.io [protocols.io]

- 13. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Pteridine Core: A Technical Deep Dive into 2,4-Diamino-6-chloromethylpteridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules, including folic acid and biopterin.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, serving as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents.[2] Among these, 2,4-Diamino-6-chloromethylpteridine stands out as a pivotal intermediate and a molecule of interest in its own right. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, chemical properties, and biological significance, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Synthesis

This compound is a synthetic pteridine derivative characterized by amino groups at the 2 and 4 positions and a reactive chloromethyl group at the 6 position.[3] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, most notably the anticancer drug Methotrexate.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₆ | [4] |

| Molecular Weight | 210.62 g/mol | [4] |

| CAS Number | 57521-63-8 | [4] |

| Appearance | Dark-yellow crystals (hydrochloride salt) | [5] |

| Solubility | The hydrochloride salt is more soluble than the free base. | [3] |

Synthesis of this compound Hydrochloride

A highly efficient method for the preparation of this compound hydrochloride involves the reaction of 2,4-Diamino-6-hydroxymethylpteridine with thionyl chloride.[5] This process achieves a high yield and produces a product suitable for subsequent synthetic steps.[5]

Experimental Protocol:

-

Reactants:

-

2,4-Diamino-6-hydroxymethylpteridine (0.151 mol)

-

Thionyl chloride (290 ml)

-

Chloroform (500 ml)

-

-

Procedure:

-

Add 2,4-Diamino-6-hydroxymethylpteridine to thionyl chloride at room temperature.

-

Stir the mixture vigorously for 60 minutes at room temperature.

-

Continue stirring for an additional 90 minutes at 50°C.

-

Allow the reaction to proceed overnight at room temperature.

-

Add chloroform and stir the resulting suspension under reflux for 2 hours.

-

Cool the mixture to 20°C and collect the solid product by filtration.

-

Wash the solid with chloroform and dry at 50°C.

-

-

Yield: 96%[5]

Biological Activities and Mechanism of Action

The pteridine core of this compound is the foundation of its biological activity, primarily acting as an antifolate.[3] Antifolates interfere with the action of folic acid, a vitamin essential for the synthesis of DNA, RNA, and amino acids. This interference disrupts cellular replication and growth, making these compounds effective against rapidly dividing cells, such as cancer cells and certain microbes.[3]

Inhibition of Dihydrofolate Reductase (DHFR)

The primary target of many 2,4-diaminopteridine derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[6] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines and thymidylate, essential building blocks of DNA.[7] By inhibiting DHFR, 2,4-diaminopteridines deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.

Anticancer and Antimalarial Potential

The ability of 2,4-diaminopteridine derivatives to inhibit DHFR underpins their use as anticancer and antimalarial agents. Cancer cells and malaria parasites (Plasmodium species) have a high demand for nucleic acid precursors to support their rapid proliferation and are therefore particularly sensitive to DHFR inhibition.[6][8]

A derivative, 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, has demonstrated high potency against L-1210 mouse leukemia lymphoblasts.[9] Furthermore, various 6-substituted 2,4-diaminopteridines have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][10]

| Compound/Derivative | Target Organism/Cell Line | IC₅₀ | Reference |

| 2,4-diamino-N¹⁰-methyl-pteroic acid (DAMPA) | Plasmodium falciparum (antifolate-sensitive) | 446 ng/ml | [2] |

| 2,4-diamino-N¹⁰-methyl-pteroic acid (DAMPA) | Plasmodium falciparum (highly resistant) | 812 ng/ml | [2] |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | 9 nM | [6][10] |

| Substituted 2,4-diaminopteridine (Compound 10b) | Inducible Nitric Oxide Synthase (iNOS) | 18.85 µM | [11] |

| Substituted 2,4-diaminopteridine (Compound 10i) | Inducible Nitric Oxide Synthase (iNOS) | 24.08 µM | [11] |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (Compound 1j) | HL-60 (leukemia) | < 50 µM | [12] |

| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (Compound 1k) | HL-60 (leukemia) | < 50 µM | [12] |

Other Biological Targets

Research has expanded to investigate the interaction of pteridine derivatives with other biological targets. Certain substituted 2,4-diaminopteridines have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[11] Additionally, the folate pathway in trypanosomes, which relies on pteridine reductase 1 (PTR1) in addition to DHFR, presents another promising target for pteridine-based inhibitors in the fight against parasitic diseases like African trypanosomiasis.[7]

Conclusion and Future Directions

The this compound core is a versatile and highly valuable scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of Methotrexate is well-established, and ongoing research continues to unveil the therapeutic potential of its derivatives. The ability of the 2,4-diaminopteridine structure to effectively inhibit DHFR has paved the way for the development of potent anticancer and antimalarial agents. Future research will likely focus on the design of novel derivatives with enhanced selectivity for pathogenic enzymes over their human counterparts to minimize side effects. Furthermore, the exploration of other biological targets for pteridine-based compounds holds the promise of new treatments for a wide range of diseases, from inflammatory conditions to parasitic infections. The continued investigation of this remarkable heterocyclic system is poised to yield significant advancements in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 57521-63-8 | Benchchem [benchchem.com]

- 4. This compound | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine. A new potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Novel Bioactive Compounds from 2,4-Diamino-6-chloromethylpteridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopteridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of biologically significant molecules. The reactive chloromethyl group at the 6-position of 2,4-Diamino-6-chloromethylpteridine makes it a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of novel bioactive compounds from this key intermediate, with a particular focus on the development of potent enzyme inhibitors.

Core Synthetic Strategies

The primary route for derivatizing this compound involves nucleophilic substitution at the 6-chloromethyl position. This allows for the introduction of a wide range of functional groups and molecular scaffolds, leading to compounds with tailored biological activities. A common precursor in these syntheses is 2,4-diamino-6-hydroxymethylpteridine, which can be converted to the more reactive chloro- or bromo-methyl derivatives.

One of the most prominent applications of this starting material is in the synthesis of antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, making them effective anticancer and antimicrobial agents.

A notable example is the synthesis of Methotrexate, a widely used chemotherapeutic agent. The synthesis involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with this compound hydrochloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of potassium iodide.[1][2] The resulting diethyl ester is then hydrolyzed to yield Methotrexate.[1][2]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the preparation of the starting material, this compound hydrochloride, involves the reaction of 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride.[1][2]

Procedure:

-

2,4-Diamino-6-hydroxymethylpteridine (0.151 mol) is added in one portion to thionyl chloride (290 ml) at room temperature.[1]

-

The reaction mixture is stirred, and the progress is monitored.

-

Upon completion, the excess thionyl chloride is removed under reduced pressure to yield this compound hydrochloride.

General Procedure for the Synthesis of N-[(2,4-diaminopteridin-6-yl)methyl] Diarylamine Analogues

Derivatives can be synthesized from the corresponding 2,4-diamino-6-(bromomethyl)pteridine, which exhibits similar reactivity to the chloromethyl analogue. The general procedure involves the reaction with the sodium salts of various amines in dry tetrahydrofuran (THF) at room temperature.[3][4]

Procedure:

-

To a solution of the desired diarylamine in dry THF, add an equimolar amount of a strong base (e.g., sodium hydride) to form the sodium salt.

-

Add a solution of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide in dry THF to the amine salt solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by chromatography to obtain the desired N-[(2,4-diaminopteridin-6-yl)methyl] diarylamine derivative.

Quantitative Data Summary

The following tables summarize the reported yields and biological activities of various pteridine derivatives synthesized from 2,4-diamino-6-halomethylpteridine precursors.

| Compound | Starting Material | Yield (%) | Reference |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine and analogues | 2,4-diamino-6-(bromomethyl)pteridine | 50-75 | [3] |

| 2,4-diamino-6-bromomethylpteridine | 2,4-diamino-6-hydroxymethylpteridine | 96 | [5] |

Table 1: Synthetic Yields of Pteridine Derivatives

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Pneumocystis carinii | 0.21 | [3][4] |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Toxoplasma gondii | 0.043 | [3][4] |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Mycobacterium avium | 0.012 | [3][4] |

| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Rat liver | 4.4 | [3][4] |

| Pyrazolopyrimidine 13c | Adenosine Kinase | - | 0.0075 | [6] |

| Alkynylpyrimidine analog 13g | Adenosine Kinase | - | 0.022 | [6] |

Table 2: Bioactivity of Pteridine Derivatives (IC50 values)

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many bioactive compounds derived from this compound is the inhibition of the folate pathway, specifically targeting the enzyme Dihydrofolate Reductase (DHFR).

Caption: Folate synthesis pathway and the inhibitory action of antifolates on Dihydrofolate Reductase (DHFR).

The general synthetic workflow for creating novel derivatives from this compound is depicted below.

Caption: General workflow for the synthesis and evaluation of bioactive pteridine derivatives.

References

- 1. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 2. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]

- 3. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide to Their Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a privileged scaffold in medicinal chemistry. The 2,4-diaminopteridine core, in particular, is a key pharmacophore found in numerous biologically active molecules, most notably the dihydrofolate reductase (DHFR) inhibitors.[1] 2,4-Diamino-6-chloromethylpteridine serves as a crucial synthetic intermediate for the preparation of a diverse range of structural analogs with significant therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential applications of these analogs, with a primary focus on their role as DHFR inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a structured presentation of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying molecular mechanisms and experimental designs.

Introduction

The pteridine nucleus is a fundamental component of various essential biomolecules, including folic acid and its derivatives, which are vital for one-carbon transfer reactions in the synthesis of nucleic acids and amino acids.[2] Consequently, targeting enzymes involved in folate metabolism has been a successful strategy in the development of therapeutic agents, particularly in oncology and infectious diseases.[1] Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[3]

This compound is a reactive intermediate that allows for the introduction of a wide variety of substituents at the 6-position of the pteridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4] This guide will delve into the synthetic methodologies for creating a library of these analogs, present their biological data in a comparative format, and provide detailed protocols for their evaluation.

Data Presentation: Biological Activity of 2,4-Diaminopteridine Analogs

The primary mechanism of action for many 2,4-diaminopteridine derivatives is the inhibition of dihydrofolate reductase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following tables summarize the reported IC50 values for a selection of 2,4-diaminopteridine analogs against DHFR from various species.

| Compound ID | 6-Substituent | Target DHFR | IC50 (µM) | Reference |

| 1 | -CH₂-Dibenz[b,f]azepine | Pneumocystis carinii | 0.21 | [5] |

| Toxoplasma gondii | 0.043 | [5] | ||

| Mycobacterium avium | 0.012 | [5] | ||

| Rat Liver | 4.4 | [5] | ||

| 2 | -CH₂-Dihydrodibenz[b,f]azepine | Pneumocystis carinii | 1.9 | [5] |

| 3 | -CH₂-Dihydroacridine | Pneumocystis carinii | 0.08 | [5] |

| 4 | -CH₂-Phenothiazine | Pneumocystis carinii | 0.05 | [5] |

| 5 | -CH₂-Carbazole | Pneumocystis carinii | 0.09 | [5] |

| 6 | -CH₂-Diphenylamine | Pneumocystis carinii | >10 | [5] |

| 7 | 6-(2-hydroxy-2-(4-chlorophenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione | Human (recombinant) | 50.03 (% inhibition) | [2] |

| 8 | 6-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione | Human (recombinant) | 39.61 (% inhibition) | [2] |

Table 1: Inhibitory Activity of 2,4-Diamino-6-substituted Pteridine Analogs against Dihydrofolate Reductase (DHFR).

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 1 | P. carinii trophozoites | Growth Inhibition | 1.9 | |

| 1 | T. gondii tachyzoites | [³H]uracil incorporation | 0.077 | |

| Trimetrexate | P. carinii trophozoites | Growth Inhibition | 0.27 | |

| Trimethoprim | P. carinii trophozoites | Growth Inhibition | >340 |

Table 2: Antiproliferative Activity of Selected 2,4-Diaminopteridine Analogs.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a common method for the synthesis of the key intermediate, this compound hydrochloride, from 2,4-diamino-6-hydroxymethylpteridine.

Materials:

-

2,4-Diamino-6-hydroxymethylpteridine

-

Thionyl chloride (SOCl₂)

-

Dry Dimethylformamide (DMF) (optional, as solvent)

-

Anhydrous diethyl ether

Procedure:

-

To a flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 2,4-diamino-6-hydroxymethylpteridine.

-

Slowly add an excess of thionyl chloride to the flask at room temperature with stirring. The reaction can be performed neat or in a dry, inert solvent like DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the product.

-

Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

General Procedure for the Synthesis of 2,4-Diamino-6-(substituted-methyl)pteridine Analogs

This protocol outlines a general method for the nucleophilic substitution of the chlorine atom in this compound with various nucleophiles (e.g., amines, thiols).

Materials:

-

This compound hydrochloride

-

Nucleophile (e.g., a primary or secondary amine, a thiol)

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

Procedure:

-

Dissolve the desired nucleophile in an appropriate anhydrous solvent.

-

Add a suitable base to the solution to deprotonate the nucleophile if necessary.

-

To this solution, add a solution of this compound hydrochloride in the same solvent dropwise at room temperature with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a commercially available colorimetric DHFR inhibitor screening kit.[6]

Materials:

-

DHFR Assay Buffer

-

DHFR Substrate (Dihydrofolic acid)

-

Dihydrofolate Reductase enzyme

-

NADPH

-

Test compounds (pteridine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well clear flat-bottom microplate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR assay buffer, DHFR substrate, DHFR enzyme, and NADPH according to the kit manufacturer's instructions.

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test compound solution to the sample wells.

-

Add 2 µL of the positive control (e.g., Methotrexate) to the inhibitor control wells.

-

Add 2 µL of the solvent to the enzyme control wells.

-

Add DHFR Assay Buffer to all wells to bring the volume to 100 µL.

-

-

Enzyme Addition: Add 98 µL of the diluted Dihydrofolate Reductase enzyme solution to the sample, enzyme control, and inhibitor control wells. Add 100 µL of DHFR assay buffer to the background control wells.

-

NADPH Addition: Add 40 µL of the diluted NADPH solution to all wells. Mix well and incubate at room temperature for 10-15 minutes, protected from light.

-

Substrate Addition: Add 60 µL of the diluted DHFR substrate solution to all wells to initiate the reaction. The total volume in each well should be 200 µL.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction (decrease in absorbance per minute) for each well. The percent inhibition for each test compound is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of pteridine analogs on cancer cell lines.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (pteridine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and solvent only as controls. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of 2,4-diaminopteridine analogs is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), which is essential for the de novo synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell proliferation. Downstream effects can include the activation of tumor suppressor pathways, such as the p53-p21 axis, resulting in cell cycle arrest.

Caption: Folate metabolism pathway and the mechanism of action of 2,4-diaminopteridine analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,4-diaminopteridine analogs as potential therapeutic agents.

References

- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]

- 4. This compound | 57521-63-8 | Benchchem [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group attached to the pteridine nucleus. The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of essential cofactors like folic acid and biopterin, as well as crucial drugs such as Methotrexate.[1][2][3] The introduction of a chloromethyl group, particularly at the 6-position, transforms the pteridine ring into a versatile intermediate, enabling a wide array of chemical modifications. This reactivity is central to the synthesis of numerous biologically active molecules.

Synthesis of 6-Chloromethylpteridine Derivatives

The primary precursor for generating the reactive chloromethyl group is the corresponding hydroxymethylpteridine. The most common starting material, 2,4-diamino-6-hydroxymethylpteridine, is converted to its chloro-derivative via a robust chlorination reaction, typically using thionyl chloride (SOCl₂).[2] This process yields the hydrochloride salt of 2,4-diamino-6-chloromethylpteridine, which is often more soluble and suitable for subsequent reactions than the free base.[2]

Experimental Protocol: Synthesis of this compound Hydrochloride [2]

-

Reaction Setup: In a suitable reaction vessel, add thionyl chloride (290 ml). At room temperature, add 2,4-diamino-6-hydroxymethylpteridine (29.2 g, 0.151 mol) in a single portion.

-

Stirring and Heating: Vigorously stir the reaction mixture for 60 minutes at room temperature. Subsequently, heat the mixture to 50°C and maintain for 90 minutes. Allow the mixture to cool and continue stirring overnight at room temperature.

-

Reflux: Add chloroform (500 ml) to the vessel. Stir the resulting suspension under reflux for 2 hours.

-

Isolation: After cooling the mixture to 20°C, collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with chloroform and dry at 50°C to yield this compound hydrochloride as dark-yellow crystals.

-

Yield: This protocol affords a high yield of the product (approximately 96%).[2]

An alternative route involves the synthesis of the analogous 2,4-diamino-6-bromomethylpteridine, which exhibits similar reactivity. This is typically achieved by treating the hydroxymethyl precursor with N-bromosuccinimide (NBS) and triphenylphosphine.[1][4]

Mechanism and Reactivity Profile

The chloromethyl group on the pteridine ring is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions .[1] The electron-withdrawing nature of the pteridine ring system enhances the electrophilicity of the methylene carbon, while the chloride ion serves as an excellent leaving group.

In the SN2 mechanism, a nucleophile directly attacks the carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking. This single, concerted step results in the displacement of the chloride and the formation of a new covalent bond with the nucleophile.[1]

This high reactivity allows for the introduction of a diverse range of functional groups onto the pteridine core, making it a cornerstone of synthetic strategies in medicinal chemistry.

Nucleophilic Substitution Reactions and Quantitative Data

The 6-chloromethylpteridine intermediate reacts efficiently with a variety of nucleophiles, including amines and thiols. These reactions are often high-yielding and can be optimized using techniques such as microwave irradiation to reduce reaction times.[3][5]

Experimental Protocol: Microwave-Assisted N-Alkylation [3][5]

-

Setup: In a microwave reaction vial, combine 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with an appropriate substituted aniline or aliphatic amine derivative.

-

Solvent: Use N,N-dimethylacetamide (DMA) as the solvent.

-

Reaction: Heat the mixture to 60°C using microwave irradiation until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation: Upon completion, the product can be isolated using standard purification techniques such as precipitation or chromatography.

This method has been shown to produce a wide range of N-substituted pteridine derivatives in high yields.

Table 1: Reactivity with Amine Nucleophiles

| Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substituted Anilines | DMA, 60°C, Microwave | 70 - 90 | [3][5] |

| Aliphatic Amines | DMA, 60°C, Microwave | 70 - 90 | [3][5] |

| Diethyl N-[4-(methylamino)benzoyl]-glutamate | Polar Aprotic Solvent, KI | High Purity |[2] |

Table 2: Reactivity with Sulfur Nucleophiles

| Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophenol | DMF, reflux, 2h | 97 | [6] |

| Methyl Mercaptan | Methanol, reflux, 3h | 72 | [6] |

| o-Chlorothiophenol | DMF, reflux, 2h | 65 |[6] |

Application in Drug Development: The Folate Pathway

The primary application of this reactivity is in the synthesis of antifolate drugs like Methotrexate. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) , a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell replication.[2]

By blocking DHFR, Methotrexate depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and inhibiting the proliferation of rapidly dividing cells, such as cancer cells. The synthesis of Methotrexate involves the nucleophilic attack of the secondary amine in the p-aminobenzoyl-L-glutamic acid side chain on the 6-chloromethylpteridine core.[2]

Conclusion

The chloromethyl group serves as a powerful and versatile chemical handle on the pteridine ring. Its high reactivity in SN2 reactions enables the straightforward introduction of diverse side chains, a strategy that has been pivotal in the development of potent therapeutic agents. The well-established protocols for the synthesis of chloromethylpteridines and their subsequent derivatization provide a robust platform for researchers in medicinal chemistry and drug development to create novel enzyme inhibitors, molecular probes, and bioconjugates. A thorough understanding of this reactivity is therefore essential for leveraging the full potential of the pteridine scaffold in modern chemical biology.

References

- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]

- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,4-Diamino-6-chloromethylpteridine hydrochloride, a key intermediate in the synthesis of the antifolate drug methotrexate.[1] Understanding these properties is critical for its effective handling, storage, and use in synthetic applications.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N₆ | PubChem |

| Molecular Weight | 247.08 g/mol | PubChem |

| CAS Number | 82778-08-3 | PubChem |

| Appearance | Light Orange to Dark Orange Solid | Inferred from 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride[2] |

Solubility Profile

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Notes |

| Water | More soluble than the free base | The hydrochloride salt enhances aqueous solubility.[3][4] |

| Dimethylacetamide (DMA) | Soluble | A suitable polar aprotic solvent for reactions.[3] |

| Dimethylformamide (DMF) | Soluble | A suitable polar aprotic solvent for reactions.[3] |

| Dimethyl sulfoxide (DMSO) | Soluble | A preferred polar aprotic solvent for synthesis.[3] The related hydroxymethyl analog is slightly soluble in DMSO.[2] |

| Methanol | Slightly Soluble (with heating) | Inferred from the solubility of the related 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride.[2] |

Stability Characteristics

The stability of this compound hydrochloride is influenced by pH, temperature, and the presence of nucleophiles.

Table 2: Stability Profile of this compound Hydrochloride

| Condition | Observation | Recommended Storage |

| pH | Degradation increases at pH > 10, with hydrolysis of the chloromethyl group to a hydroxymethyl group being a primary degradation pathway.[1] | Store in neutral or slightly acidic conditions. |

| Temperature | Thermogravimetric analysis (TGA) shows the onset of decomposition at approximately 180°C.[1] | 2–8°C in an inert atmosphere.[1] |

| Nucleophiles | The reactive chloromethyl group is susceptible to nucleophilic substitution.[4] | Avoid contact with strong nucleophiles during storage. |

| Light | While specific photostability data is unavailable, related chlorinated heterocyclic compounds are known to undergo photodegradation. | Protect from light. |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound hydrochloride are not widely published. However, standardized methodologies can be adapted for its characterization.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the separation method does not alter the temperature.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Stress Conditions: Expose solutions of this compound hydrochloride to a variety of stress conditions:

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Visualized Workflows and Pathways

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability analysis.

Synthesis and Primary Degradation Pathway

References

- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]

- 2. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE HYDROCHLORIDE [amp.chemicalbook.com]

- 3. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 4. Buy 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | 82778-08-3 [smolecule.com]

Methodological & Application

Synthesis of Methotrexate Leveraging 2,4-Diamino-6-chloromethylpteridine: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of Methotrexate, a widely used antifolate agent in cancer chemotherapy and for treating autoimmune diseases. This guide focuses on a specific and efficient synthetic route starting from 2,4-Diamino-6-chloromethylpteridine.

Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cells. The synthesis method detailed herein offers a reliable pathway to obtain high-purity Methotrexate.

Application Notes

The synthesis of Methotrexate from this compound hydrochloride involves a two-step process: an alkylation reaction followed by hydrolysis. A key advantage of this method is the ability to produce stereospecific L-Methotrexate, the biologically active enantiomer, by using the corresponding L-glutamate derivative as a starting material. The reaction proceeds without racemization of the glutamic acid moiety[1][2].

A critical aspect of this synthesis is the management of impurities. Process-related impurities can arise from incomplete reactions, side reactions, or contaminants in the starting materials. Degradation impurities can also form upon exposure to light, heat, or moisture. Therefore, careful control of reaction parameters and appropriate purification techniques are essential to achieve high-purity Methotrexate suitable for pharmaceutical applications. Common analytical techniques for monitoring purity and identifying impurities include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the synthesis of Methotrexate.

Protocol 1: Synthesis of Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide (Intermediate)

This protocol describes the alkylation of diethyl N-[4-(methylamino)benzoyl]-L-glutamate with this compound hydrochloride.

Materials:

-

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

-

This compound hydrochloride

-

Potassium iodide (KI)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

Procedure:

-

In a suitable reaction vessel, dissolve diethyl N-[4-(methylamino)benzoyl]-L-glutamate and potassium iodide in dimethyl sulfoxide.

-

Add this compound hydrochloride to the solution. The molar ratio of potassium iodide to the pteridine starting material should be approximately 4:1[2].

-

Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).

-

Upon completion of the reaction, the product, diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide, will precipitate.

-

Collect the precipitated product by filtration.

-

Wash the collected solid with a suitable solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum. This intermediate is typically obtained as orange-yellow crystals[1][2].

Protocol 2: Synthesis of L-Methotrexate

This protocol details the hydrolysis of the intermediate ester to yield the final product, L-Methotrexate.

Materials:

-

Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide

-

Sodium hydroxide (NaOH)

-

Aqueous ethanol

-

Mineral acid (e.g., HCl) for pH adjustment

-

Activated charcoal

Procedure:

-

Suspend the diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide in aqueous ethanol.

-

Add a solution of sodium hydroxide to the suspension to initiate hydrolysis.

-

Heat the reaction mixture to reflux and monitor the reaction progress until the ester is completely hydrolyzed.

-

After cooling, treat the alkaline solution with activated charcoal to decolorize it and filter the mixture.

-

Adjust the pH of the filtrate to approximately 4 with a mineral acid. This will cause the L-Methotrexate to precipitate[1][2].

-

Collect the fine yellow crystals of L-Methotrexate by filtration.

-

Wash the product sequentially with water and ethanol.

-

Dry the final product in the air.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of Methotrexate using this compound.

| Intermediate Product | Reagents | Solvent | Temperature | Yield | Purity | Reference |

| Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide | Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, this compound HCl, Potassium Iodide | DMSO | Ambient | 77% | N/A | [1][2] |

| Final Product | Starting Material | Hydrolysis Agent | Yield | Purity (by HPLC) | Reference |

| L-Methotrexate | Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide | Sodium Hydroxide | 87% | >98% | [1][2] |

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by Methotrexate.

References

- 1. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]

- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

Synthesis of 2,4-Diamino-6-chloromethylpteridine: A Detailed Protocol for Drug Development Professionals

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diamino-6-chloromethylpteridine is a critical intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate. The efficient and high-yield synthesis of this precursor is paramount for pharmaceutical development and research. This document provides a detailed protocol for the synthesis of this compound hydrochloride from its hydroxymethyl precursor, 2,4-Diamino-6-hydroxymethylpteridine, through a robust chlorination reaction.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.

| Parameter | Value | Reference |

| Starting Material | 2,4-Diamino-6-hydroxymethylpteridine | [1] |

| Reagent | Thionyl chloride (SOCl₂) | [1][2][3] |

| Solvent | None (neat) or Chloroform | [1][2] |

| Reaction Temperature | Room temperature, then 50°C | [1] |

| Reaction Time | 60 minutes at room temperature, 90 minutes at 50°C, then overnight at room temperature | [1] |

| Product | This compound hydrochloride | [1][2] |

| Yield | 96% | [1] |

| Melting Point | >300°C | [1] |

| Appearance | Dark-yellow crystals | [1] |

Experimental Protocol

This protocol details the synthesis of this compound hydrochloride from 2,4-Diamino-6-hydroxymethylpteridine.

Materials:

-

2,4-Diamino-6-hydroxymethylpteridine

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Heating mantle

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction flask, add 2,4-Diamino-6-hydroxymethylpteridine (29.2 g, 0.151 mol) to thionyl chloride (290 ml) at room temperature in one portion.[1]

-

Initial Reaction: Vigorously stir the reaction mixture at room temperature for 60 minutes.[1]

-

Heating: Increase the temperature of the reaction mixture to 50°C and continue stirring for an additional 90 minutes.[1]

-

Overnight Stirring: Allow the reaction mixture to cool to room temperature and continue stirring overnight.[1]

-

Suspension and Reflux: Add chloroform (500 ml) to the reaction mixture. Stir the resulting suspension under reflux for 2 hours.[1]

-

Isolation: After cooling the mixture to 20°C, collect the solid product by filtration.[1]

-

Washing and Drying: Wash the collected solid with chloroform and dry it at 50°C to obtain this compound hydrochloride (36 g, 96% yield) as dark-yellow crystals.[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Caption: Experimental workflow for the synthesis of this compound HCl.

Discussion

The described protocol provides a straightforward and high-yielding method for the chlorination of 2,4-Diamino-6-hydroxymethylpteridine. The use of thionyl chloride as both a reagent and a solvent in the initial step is an efficient approach.[1][2] The subsequent heating and refluxing in chloroform ensure the completion of the reaction and aid in the precipitation of the hydrochloride salt. This method, as outlined in the patent literature, is advantageous as it can be performed without a catalyst and results in a product of high purity.[2] The final product is a key starting material for the synthesis of Methotrexate, a widely used chemotherapeutic agent.[1][2] Researchers involved in the development of pteridine-based pharmaceuticals will find this protocol valuable for obtaining the necessary chlorinated intermediate.

References

- 1. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 2. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

Application Notes and Protocols: Utilizing 2,4-Diamino-6-chloromethylpteridine in the Development of DHFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4-Diamino-6-chloromethylpteridine as a key intermediate in the synthesis and evaluation of Dihydrofolate Reductase (DHFR) inhibitors. The following sections detail the central role of DHFR in cellular metabolism, protocols for synthesizing novel pteridine-based inhibitors, methodologies for assessing their enzymatic and cellular activity, and a summary of structure-activity relationship data.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and apoptosis. This makes DHFR a well-established and attractive target for the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[4]

The strategic development of DHFR inhibitors often involves the use of versatile chemical scaffolds that mimic the natural substrate, folic acid. The pteridine ring system is a core component of folic acid and, therefore, serves as a foundational structure for many potent DHFR inhibitors. This compound is a key precursor for the synthesis of these inhibitors due to the reactive chloromethyl group at the C6 position, which allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).[5][6]

DHFR Signaling and Metabolic Pathway

The inhibition of DHFR has significant downstream effects on cellular metabolism. The primary consequence is the depletion of the THF pool, which directly impacts the de novo synthesis of purines and the thymidylate synthesis cycle. This disruption in nucleotide biosynthesis ultimately hinders DNA replication and cell proliferation.

Experimental Protocols

Protocol 1: Synthesis of N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine from this compound

This protocol describes the synthesis of a potent DHFR inhibitor, demonstrating a common synthetic route from the chloromethylpteridine precursor. This method can be adapted for the synthesis of a variety of analogues by substituting the nucleophile.

Materials:

-

This compound hydrochloride

-

Dibenz[b,f]azepine

-

Sodium hydride (NaH)

-

Dry Tetrahydrofuran (THF)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenz[b,f]azepine in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the amine.

-

Nucleophilic Substitution: In a separate flask, suspend this compound hydrochloride in dry THF.

-

Add the previously prepared solution of the dibenz[b,f]azepine sodium salt dropwise to the pteridine suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine.

-

Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Protocol 2: DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant human DHFR (or other sources as required)

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

NADPH solution (in assay buffer)

-

Dihydrofolate (DHF) solution (in assay buffer)

-

Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of NADPH, DHF, and inhibitor compounds. Dilute them to the desired working concentrations in DHFR Assay Buffer.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Blank: Assay buffer only.

-

Enzyme Control (100% activity): DHFR enzyme, NADPH, and assay buffer.

-

Inhibitor Wells: DHFR enzyme, NADPH, and various concentrations of the inhibitor compound.

-

-

Pre-incubation: Add the enzyme, NADPH, and inhibitor (or buffer for the control) to the wells. Mix gently and pre-incubate at the desired temperature (e.g., 25 °C) for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding DHF to all wells.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-